Thiodicarb: A Technical Guide to its Chemical Properties, Structure, and Analysis
Thiodicarb: A Technical Guide to its Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiodicarb is a carbamate insecticide characterized by its efficacy against a broad spectrum of lepidopteran pests.[1] As an oxime carbamate, it functions primarily as a stomach poison with some contact activity.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties of Thiodicarb, its molecular structure, and detailed methodologies for its analysis.
Chemical Structure and Identification
Thiodicarb is chemically known as dimethyl N,N'-[thiobis[(methylimino)carbonyloxy]]bis[ethanimidothioate].[3][4] Its structure consists of two methomyl molecules linked by a sulfur atom.
DOT Script for Chemical Structure of Thiodicarb
Caption: Chemical structure of the Thiodicarb molecule.
Physicochemical Properties
A summary of the key physicochemical properties of Thiodicarb is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | methyl N-[methyl-[methyl-(1-methylsulfanylethylideneamino)oxycarbonylamino]sulfanylcarbamoyl]oxyethanimidothioate | |
| CAS Number | 59669-26-0 | |
| Molecular Formula | C10H18N4O4S3 | |
| Molecular Weight | 354.47 g/mol | |
| Physical State | White to light tan crystalline powder | |
| Odor | Slightly sulfurous | |
| Melting Point | 158 - 174 °C | |
| Boiling Point | Decomposes before boiling | |
| Water Solubility | 19.1 - 35 mg/L at 20-25 °C | |
| Vapor Pressure | 4.2754 x 10^-2 - 5.7 x 10^-3 Pa at 20 °C | |
| Octanol-Water Partition Coefficient (log Kow) | 1.62 | |
| Density | 1.44 g/cm³ at 20 °C |
Mode of Action: Acetylcholinesterase Inhibition
Thiodicarb exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to the accumulation of the neurotransmitter acetylcholine at the synaptic cleft, resulting in overstimulation of nerve endings, paralysis, and ultimately, the death of the insect.
DOT Script for Thiodicarb's Mode of Action
Caption: Inhibition of acetylcholinesterase by Thiodicarb.
Metabolic Pathway
In biological systems, Thiodicarb is rapidly metabolized. The initial and primary metabolic step is the cleavage of the N-S bond, which results in the formation of methomyl. Methomyl, also a carbamate insecticide, is then further degraded into smaller, less toxic molecules such as acetonitrile and carbon dioxide.
DOT Script for Thiodicarb's Metabolic Pathway
Caption: Metabolic degradation pathway of Thiodicarb.
Experimental Protocols
Determination of Thiodicarb by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of Thiodicarb in technical products and formulations.
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Instrumentation:
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High-Performance Liquid Chromatograph with a UV detector.
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Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm i.d.).
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Reagents:
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Methanol (HPLC grade).
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Water (HPLC grade).
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Thiodicarb analytical standard.
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Internal standard (e.g., dimethyl phthalate).
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Chromatographic Conditions:
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Mobile Phase: Methanol/water mixture. The exact ratio should be optimized to achieve good separation.
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Detection Wavelength: 232 nm or 254 nm.
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Flow Rate: Typically 1.0 - 1.5 mL/min.
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Injection Volume: 10 - 20 µL.
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Procedure:
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Standard Preparation: Accurately weigh a known amount of Thiodicarb analytical standard and the internal standard to prepare a stock solution in methanol. Prepare a series of working standards by serial dilution.
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Sample Preparation: Accurately weigh a portion of the technical product or formulation expected to contain a known amount of Thiodicarb. Dissolve the sample in methanol, add the internal standard, and dilute to a known volume.
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Analysis: Inject the standard and sample solutions into the HPLC system.
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Quantification: Identify the peaks based on retention times. Calculate the concentration of Thiodicarb in the sample by comparing the peak area ratio of Thiodicarb to the internal standard with the calibration curve generated from the working standards.
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Residue Analysis in Environmental and Biological Samples by UPLC-MS/MS
This method is highly sensitive and selective for the determination of Thiodicarb and its primary metabolite, methomyl, in complex matrices such as cotton leaves and seeds.
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Instrumentation:
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Ultra-Performance Liquid Chromatograph coupled to a tandem mass spectrometer (UPLC-MS/MS) with an electrospray ionization (ESI) source.
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Reagents:
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Acetonitrile (pesticide residue grade).
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Water (LC-MS grade).
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Solid-phase extraction (SPE) cartridges (e.g., Pesti-Carb/NH2) for sample cleanup.
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Procedure:
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Extraction: Homogenize the sample and extract with acetonitrile.
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Cleanup: Pass the extract through a conditioned SPE cartridge to remove interfering matrix components.
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Analysis: Analyze the cleaned extract by UPLC-MS/MS. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for selective and sensitive detection of Thiodicarb and methomyl.
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Acetylcholinesterase Inhibition Assay
This in vitro assay is used to determine the inhibitory potential of Thiodicarb on AChE activity.
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Materials:
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Acetylcholinesterase (e.g., from electric eel).
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Substrate: Acetylthiocholine iodide (ATCI).
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Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).
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Phosphate buffer (pH 8.0).
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96-well microplate and a microplate reader.
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Procedure:
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Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
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Add the AChE solution to the wells of the microplate.
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Add different concentrations of Thiodicarb to the wells and incubate.
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Initiate the reaction by adding a mixture of ATCI and DTNB.
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Measure the absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.
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Calculate the percentage of inhibition caused by Thiodicarb at each concentration and determine the IC50 value.
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DOT Script for a General Analytical Workflow
Caption: Generalized workflow for the analysis of Thiodicarb.
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure, physicochemical properties, mode of action, and analytical methodologies for the insecticide Thiodicarb. The provided data and protocols are intended to be a valuable resource for researchers, scientists, and professionals in the fields of drug development, environmental science, and agriculture. The detailed information and visual representations aim to facilitate a deeper understanding of this important compound.
